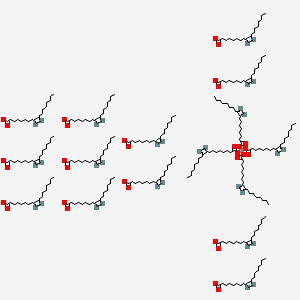

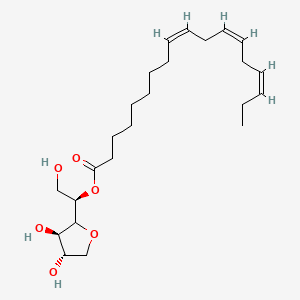

Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

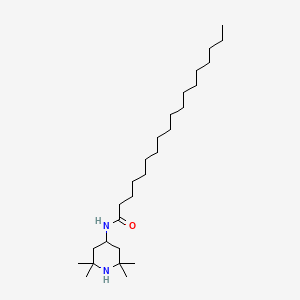

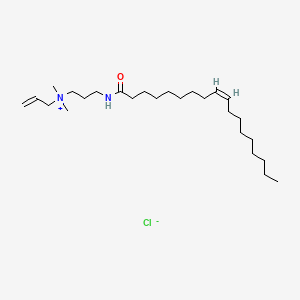

Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate): is a chemical compound derived from sorbitan and linolenic acid. It is commonly used as an emulsifier in various industrial applications, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in formulations requiring consistent texture and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) typically involves the esterification of sorbitan with linolenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating sorbitan and linolenic acid in the presence of a catalyst, such as sodium hydroxide, at temperatures ranging from 200 to 210°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified through filtration and vacuum drying .

Industrial Production Methods: In industrial settings, the production of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) follows a similar process but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistent quality. The final product is then subjected to additional purification steps, such as decolorization using activated carbon, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Reduction: It can be reduced to form alcohols and other reduced derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Peroxides and hydroperoxides.

Reduction: Alcohols and alkanes.

Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry: In chemistry, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used in the preparation of liposomes and other delivery systems for drugs and genetic material. Its emulsifying properties make it suitable for creating stable formulations for biological assays .

Medicine: In the medical field, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used in the formulation of topical creams, ointments, and lotions. It helps in improving the texture and stability of these products, ensuring consistent delivery of active ingredients .

Industry: Industrially, this compound is used in the production of cosmetics, food products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and thickening agent in various formulations .

Mechanism of Action

The mechanism of action of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) primarily involves its ability to reduce surface tension between different phases in an emulsion. This property allows it to stabilize emulsions by preventing the separation of oil and water phases. The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the consistency of the emulsion .

Comparison with Similar Compounds

- Sorbitan monooleate

- Sorbitan monostearate

- Sorbitan tristearate

Comparison: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its polyunsaturated fatty acid chain, which provides distinct emulsifying properties compared to other sorbitan esters. While Sorbitan monooleate and Sorbitan monostearate are also effective emulsifiers, they do not offer the same level of stability in formulations containing polyunsaturated oils. Sorbitan tristearate, on the other hand, is more suitable for solid and semi-solid formulations .

Properties

CAS No. |

84309-54-6 |

|---|---|

Molecular Formula |

C24H40O6 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C24H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h3-4,6-7,9-10,20-21,23-26,28H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |

InChI Key |

UUVSUFIFJFBJJG-KSIWKAJXSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.